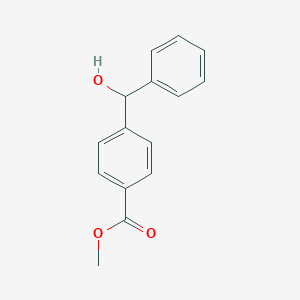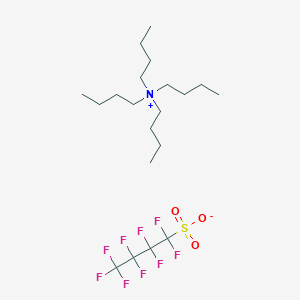
1-((Diethylamino)methyl)-2-(1-pyrrolidinyl)ethyl (2-butoxyphenyl)carbamate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Diethylamino)methyl)-2-(1-pyrrolidinyl)ethyl (2-butoxyphenyl)carbamate dihydrochloride, commonly known as Boc-protected carbachol, is a chemical compound that has been widely used in scientific research for its various applications. It is a cholinergic agonist that acts on muscarinic and nicotinic receptors, and has been shown to have significant effects on biochemical and physiological processes.
科学的研究の応用
Boc-protected carbachol has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It has been shown to be a potent agonist of muscarinic and nicotinic receptors, and has been used to study the effects of cholinergic signaling on various physiological processes. Boc-protected carbachol has also been used to investigate the mechanisms of action of other drugs, including anticholinesterases and cholinergic antagonists.
作用機序
Boc-protected carbachol acts as a cholinergic agonist, binding to muscarinic and nicotinic receptors and activating downstream signaling pathways. It has been shown to stimulate the release of acetylcholine from nerve terminals, and to increase the activity of cholinergic neurons in the brain. Boc-protected carbachol has also been shown to have direct effects on smooth muscle cells, causing contraction and relaxation depending on the receptor subtype activated.
Biochemical and Physiological Effects:
Boc-protected carbachol has a wide range of biochemical and physiological effects, including increased salivation, bronchoconstriction, and decreased heart rate. It has also been shown to have effects on the gastrointestinal tract, causing increased motility and secretion. Boc-protected carbachol has been used to study the effects of cholinergic signaling on various physiological processes, including memory, learning, and attention.
実験室実験の利点と制限
Boc-protected carbachol has several advantages for lab experiments, including its potency and selectivity for muscarinic and nicotinic receptors. It is also relatively stable and easy to synthesize. However, Boc-protected carbachol has limitations as well, including its short half-life and potential for off-target effects. It is important to carefully control for these factors in experimental design and interpretation.
将来の方向性
There are several future directions for research on Boc-protected carbachol. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic receptors. Another area of research is the investigation of the role of cholinergic signaling in disease states, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in exploring the use of Boc-protected carbachol as a therapeutic agent for various disorders, including asthma and gastrointestinal disorders.
Conclusion:
In conclusion, Boc-protected carbachol is a potent cholinergic agonist that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Boc-protected carbachol has significant potential for further research and development, and may have important implications for the treatment of various diseases and disorders.
合成法
The synthesis of Boc-protected carbachol involves the reaction of 2-butoxyphenyl isocyanate with diethylamine, followed by the addition of pyrrolidine to form the desired compound. The Boc-protected carbachol is then obtained by reacting the compound with Boc-anhydride in the presence of a base. The final product is a white crystalline powder that is soluble in water and organic solvents.
特性
CAS番号 |
105404-38-4 |
|---|---|
分子式 |
C22H39Cl2N3O3 |
分子量 |
464.5 g/mol |
IUPAC名 |
[1-(diethylamino)-3-pyrrolidin-1-ylpropan-2-yl] N-(2-butoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C22H37N3O3.2ClH/c1-4-7-16-27-21-13-9-8-12-20(21)23-22(26)28-19(17-24(5-2)6-3)18-25-14-10-11-15-25;;/h8-9,12-13,19H,4-7,10-11,14-18H2,1-3H3,(H,23,26);2*1H |
InChIキー |
DVUGMXTYVZSYBZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)CN(CC)CC.Cl.Cl |
正規SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)C[NH+](CC)CC.[Cl-].[Cl-] |
同義語 |
[2-[(2-butoxyphenyl)carbamoyloxy]-3-(2,3,4,5-tetrahydropyrrol-1-yl)pro pyl]-diethyl-azanium dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



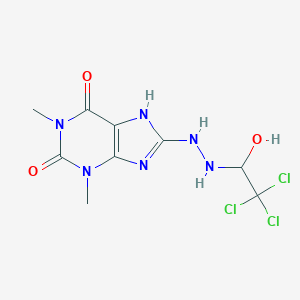
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
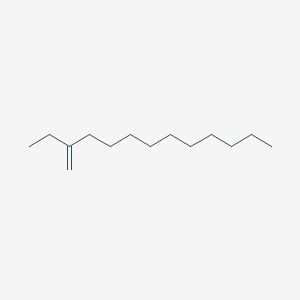
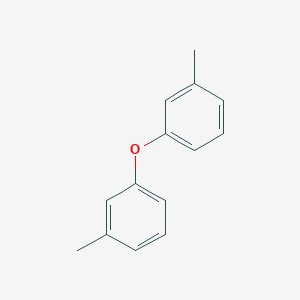
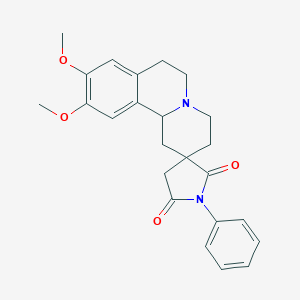
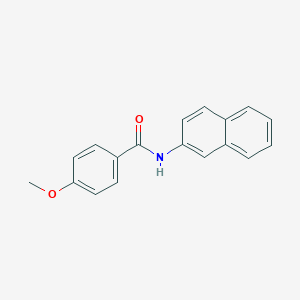
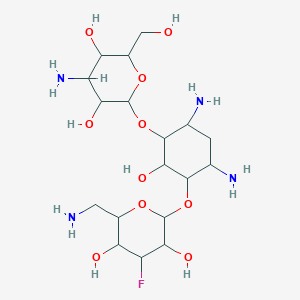

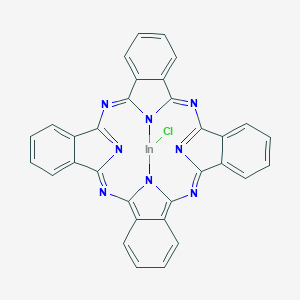
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
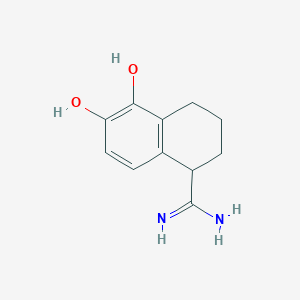
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
